molecular formula C13H9NO2 B8555495 3-phenylfuro[3,4-c]-pyridine-1-(3H)-one CAS No. 88207-19-6

3-phenylfuro[3,4-c]-pyridine-1-(3H)-one

Cat. No. B8555495
M. Wt: 211.22 g/mol
InChI Key: OYZRJIRWGOXLOA-UHFFFAOYSA-N
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Patent
US08072137B2

Procedure details

Under a nitrogen atmosphere, 14.35 g (105.5 mmol) of 2,2,6,6-tetramethylpiperidine was dissolved in tetrahydrofuran (200 ml) as a solvent, and the solution was cooled to −30° C. After that, 60 mL (1.6-mol/L solution, 96.1 mmol) of normal butyllithium was slowly dropped to the solution. After the dropping, the mixture was heated to 0° C., and was stirred for 15 minutes. After that, the mixture was cooled to −70° C. A solution (100 ml) of 5.00 g (48.0 mmol) of isonicotinonitrile in tetrahydrofuran was dropped over 15 minutes to the mixture at −70° C. After the mixture had been stirred at −70° C. for an additional 30 minutes, a solution (50 ml) of 10.2 g (96.1 mmol) of benzaldehyde in tetrahydrofuran was dropped over 5 minutes to the mixture. After having been stirred at −70° C. for an additional 30 minutes, the mixture was slowly heated to 0° C., and water was added to the mixture to stop the reaction. Chloroform was added to the mixture to separate an organic layer, and the layer was washed with water four times. After that, the solvent was removed by distillation, and chloroform (50 ml) and 35 g of silica gel were added to the resultant residue. The mixture was stirred under heat and reflux for 6 hours, and then stirred under heat and reflux for 3 hours with addition of acetic acid. After the mixture had been cooled to room temperature, the solvent was removed by distillation again. The resultant residue was purified by silica gel column chromatography (toluene:ethyl acetate=8:1), whereby 2.06 g of Intermediate Compound 3 were obtained.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
14.35 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
5 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step Six
Quantity
10.2 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[C:2]1(C)[CH2:7][CH2:6][CH2:5][C:4](C)(C)[NH:3]1.C([Li])CCC.C(#N)C1C=CN=CC=1.[CH:24](=[O:31])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.[O:32]1CCC[CH2:33]1>C(Cl)(Cl)Cl.O>[C:25]1([CH:24]2[C:5]3[CH:4]=[N:3][CH:2]=[CH:7][C:6]=3[C:33](=[O:32])[O:31]2)[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
14.35 g
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Five
Name
solution
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=NC=C1)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Six
Name
solution
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
10.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the dropping, the mixture was heated to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
After that, the mixture was cooled to −70° C
STIRRING
Type
STIRRING
Details
After the mixture had been stirred at −70° C. for an additional 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
After having been stirred at −70° C. for an additional 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was slowly heated to 0° C.
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
to separate an organic layer
WASH
Type
WASH
Details
the layer was washed with water four times
CUSTOM
Type
CUSTOM
Details
After that, the solvent was removed by distillation, and chloroform (50 ml) and 35 g of silica gel
ADDITION
Type
ADDITION
Details
were added to the resultant residue
STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under heat
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 6 hours
Duration
6 h
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
under heat
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 3 hours with addition of acetic acid
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture had been cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation again
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by silica gel column chromatography (toluene:ethyl acetate=8:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1OC(C2=C1C=NC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.06 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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